molecular formula C18H14N2 B1194042 2-(2-Naphthylmethyl)benzimidazole CAS No. 82326-40-7

2-(2-Naphthylmethyl)benzimidazole

Cat. No.: B1194042
CAS No.: 82326-40-7
M. Wt: 258.3 g/mol
InChI Key: TXUQJAOFDMFKDK-UHFFFAOYSA-N
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Description

2-(2-Naphthylmethyl)benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a 2-naphthylmethyl substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthylmethyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with 2-naphthylmethyl aldehyde. This reaction is often carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Naphthylmethyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the 5 and 6 positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Halogenated benzimidazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in inhibiting certain enzymes and pathways in biological systems.

    Medicine: Explored as a potential anticancer agent due to its ability to interfere with cell proliferation and induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Naphthylmethyl)benzimidazole involves its interaction with various molecular targets, including DNA and enzymes involved in cell division. It can bind to DNA, causing alkylation and disruption of the double helix structure, leading to cell death. Additionally, it can inhibit enzymes like topoisomerases, which are crucial for DNA replication and repair.

Comparison with Similar Compounds

  • 2-Phenylbenzimidazole
  • 2-Methylbenzimidazole
  • 2-(2-Bromobenzyl)benzimidazole

Comparison: 2-(2-Naphthylmethyl)benzimidazole is unique due to its naphthylmethyl substituent, which enhances its ability to interact with biological targets compared to simpler benzimidazole derivatives. This structural feature contributes to its higher potency and selectivity as an anticancer agent.

Properties

IUPAC Name

2-(naphthalen-2-ylmethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-2-6-15-11-13(9-10-14(15)5-1)12-18-19-16-7-3-4-8-17(16)20-18/h1-11H,12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUQJAOFDMFKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90231700
Record name 2-(2-Naphthylmethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82326-40-7
Record name 2-(2-Naphthylmethyl)benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082326407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Naphthylmethyl)benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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